Reldesemtiv, also known by its developmental code CK-2127107, is a selective small molecule fast skeletal muscle troponin activator designed to enhance muscle function in conditions characterized by muscle weakness or fatigue, such as amyotrophic lateral sclerosis and spinal muscular atrophy. It acts by sensitizing the troponin complex to calcium ions, thereby improving muscle contractility without increasing the rate of calcium release from the sarcoplasmic reticulum. This mechanism is particularly beneficial in diseases where nerve signaling is impaired, leading to reduced calcium release and subsequent muscle contraction.
Reldesemtiv's chemical structure is represented by the formula C₁₉H₁₈F₂N₆O. Its interactions primarily involve binding to the troponin C component of the troponin complex in fast skeletal muscle fibers. The binding stabilizes a compact conformation of troponin C, which enhances its sensitivity to calcium ions and facilitates muscle contraction. The specific interactions include hydrogen bonds, pi-alkyl interactions, and halogen bonds with critical amino acid residues in the troponin complex .
Reldesemtiv has demonstrated significant biological activity in enhancing skeletal muscle function. In clinical trials, it has shown improvements in measures such as the six-minute walk distance and maximum expiratory pressure in patients with spinal muscular atrophy. The compound has been found to increase force generation in skeletal muscles at various doses, indicating its potential for improving muscle performance in conditions associated with neuromuscular deficits .
The synthesis of Reldesemtiv involves several steps that include the construction of its core pyrimidine and pyrrole structures followed by functionalization to introduce the cyclobutyl and fluoropyridine moieties. The synthetic pathway typically includes:
These steps are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Reldesemtiv is primarily under investigation for its potential applications in treating neuromuscular disorders such as:
The drug has been granted orphan drug status in both the United States and European Union to expedite its development process for these conditions .
Studies have focused on Reldesemtiv's pharmacodynamics and pharmacokinetics, evaluating its interactions with other medications and its effects on various biological systems. Notably, Reldesemtiv interacts selectively with fast skeletal troponin, enhancing contractility without adversely affecting cardiac muscle function. This selectivity is crucial for minimizing side effects associated with broader calcium sensitizers .
Reldesemtiv shares similarities with other fast skeletal muscle troponin activators, particularly Tirasemtiv. Below is a comparison highlighting Reldesemtiv's unique features:
| Compound | Mechanism of Action | Development Status | Unique Features |
|---|---|---|---|
| Reldesemtiv | Activates fast skeletal troponin | Investigational | Selectively enhances muscle contractility without increasing calcium release rate |
| Tirasemtiv | Activates fast skeletal troponin | Discontinued | Similar mechanism but less specificity for fast-twitch fibers |
| Omecamtiv Mecarbil | Enhances cardiac myosin activity | Approved for heart failure | Primarily targets cardiac myosin rather than skeletal muscle |
Reldesemtiv's unique ability to selectively enhance fast skeletal muscle function while minimizing effects on cardiac tissues distinguishes it from other compounds in this class .
The retrosynthetic analysis of reldesemtiv (1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide) reveals a complex molecular architecture comprising three distinct heterocyclic systems linked through strategic carbon-nitrogen bonds [4]. The compound possesses a molecular weight of 384.4 grams per mole with the molecular formula C19H18F2N6O [2] [3].
The retrosynthetic disconnection strategy identifies four key synthetic intermediates essential for the construction of the final molecule [4]. The primary retrosynthetic cuts involve breaking the carbon-nitrogen bond between the pyrimidine core and the fluoropyridine-substituted cyclobutyl fragment, as well as the connection between the pyrimidine ring and the pyrrole-3-carboxamide moiety [4].
The synthesis pathway necessitates the preparation of several critical intermediates, each presenting unique synthetic challenges [4]. The trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl methanamine represents the most complex intermediate, requiring stereoselective cyclobutane formation and subsequent fluorination reactions [4]. This intermediate incorporates two fluorine atoms positioned strategically to optimize binding interactions with the target troponin complex [4].
The pyrimidine-based heterocyclic core serves as the central scaffolding element, requiring functionalization at the 2- and 5-positions to accommodate the amine nucleophile and pyrrole electrophile respectively [4]. The 5-bromo-2-fluoropyrimidine intermediate enables sequential nucleophilic substitution reactions under carefully controlled conditions [4].
The pyrrole-3-carboxamide fragment represents the third major synthetic challenge, necessitating regioselective formation of the carboxamide functionality at the 3-position of the pyrrole ring [4]. This heterocyclic component undergoes copper-catalyzed cross-coupling reactions to establish the critical carbon-nitrogen bond with the pyrimidine core [4].
The optimized synthetic route for reldesemtiv production begins with the construction of the fluoropyridine-substituted cyclobutyl intermediate through a multi-step sequence [4]. The process initiates with the preparation of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile, which undergoes oxidative cleavage followed by stereoselective reduction to yield the corresponding hydroxyl intermediate [4].
The critical fluorination step employs diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to introduce the fluorine substituent while maintaining the trans-stereochemistry of the cyclobutane ring [4]. The reaction proceeds at temperatures between 0 and 10 degrees Celsius, followed by reflux conditions for six hours to ensure complete conversion [4]. The crude fluorinated product undergoes crystallization from toluene-hexane mixtures to provide pure trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile in 47% yield [4].
The nitrile reduction employs Raney nickel catalyst in ammonia-methanol solution under 60 pounds per square inch hydrogen pressure for two days [4]. This protocol delivers the primary amine intermediate (trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine in 98% yield, representing a highly efficient transformation suitable for large-scale implementation [4].
The coupling of the amine intermediate with 5-bromo-2-fluoropyrimidine occurs in N-methyl-2-pyrrolidinone solvent using diisopropylethylamine as base [4]. The reaction mixture requires overnight stirring followed by aqueous workup and extraction procedures [4]. Subsequent protection of the secondary amine employs di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tetrahydrofuran at 60 degrees Celsius for three hours [4].
The protected intermediate undergoes copper-catalyzed cross-coupling with 3-cyanopyrrole using copper iodide, potassium phosphate, and trans-1,2-diaminocyclohexane as ligand in degassed toluene at 100 degrees Celsius [4]. This protocol provides complete conversion to the desired pyrrole-substituted pyrimidine intermediate [4].
The terminal synthetic transformations involve hydrolysis of the nitrile functionality to the corresponding carboxamide using potassium carbonate and hydrogen peroxide in dimethyl sulfoxide [4]. The reaction requires cooling to 0 degrees Celsius during hydrogen peroxide addition, followed by warming to room temperature and stirring for 90 minutes [4].
The final deprotection step employs 25% trifluoroacetic acid in dichloromethane for one hour, followed by neutralization with potassium carbonate solution [4]. The crude product undergoes trituration with ethyl acetate-hexane mixtures and sonication to provide pure reldesemtiv in 55% yield as a white crystalline solid [4].
The structure-activity relationship studies of troponin activators reveal critical molecular features required for selective binding to the fast skeletal muscle troponin complex [4]. The optimization process focused on systematic modifications of three distinct regions: the phenethylamino substituent, the central heterocyclic core, and the terminal carboxamide functionality [4].
Initial structure-activity relationship investigations concentrated on the phenethylamino region, demonstrating that para-chloro substitution on the aromatic ring enhanced biochemical potency by five-fold compared to the unsubstituted analog [4]. The chloro-substituted compound exhibited an AC40 value of 1.4 micromolar in the fast skeletal muscle myofibril assay [4].
Further modifications involving methyl substitution along the ethyl chain led to the identification of the dimethyl analog, which achieved submicromolar biochemical potency and improved skinned fiber activity [4]. However, this compound displayed high lipophilicity (cLogP = 4.8) and extensive plasma protein binding (99.7%), necessitating additional structural modifications [4].
The heterocyclic core optimization involved systematic replacement of the thiadiazole ring with various nitrogen-containing heterocycles [4]. Pyridazine, pyrimidine, and pyridine analogs demonstrated similar biochemical potency but improved metabolic stability compared to the original thiadiazole core [4].
The pyridazine derivative showed particularly favorable properties, including improved human free fraction (8% unbound), enhanced solubility (86 micromolar), and superior ligand efficiency (LipE = 3.1) [4]. Molecular dynamics simulations confirmed that the pyridazine core maintained critical binding interactions with the troponin complex while reducing nonspecific binding [25].
Structure-activity relationship studies demonstrated the essential nature of the primary carboxamide group for maintaining biochemical activity [4]. Replacement with dimethylcarboxamide or transposition of the carboxamido group resulted in significant potency reductions [4]. The carboxamide functionality participates in critical hydrogen bonding interactions with the troponin complex binding site [25].
Five-membered heterocycles containing the carboxamide substituent adjacent to nitrogen atoms generally showed reduced biochemical potency [4]. The thiazole analog represented the most potent compound in this series but exhibited decreased metabolic stability in both rat and human microsomal preparations [4].
The introduction of fluorine atoms at strategic positions significantly influenced both potency and pharmacokinetic properties [4]. Monofluorinated cyclobutane derivatives demonstrated reduced rat microsome clearance compared to non-fluorinated analogs [4]. The trans-stereochemistry of the fluorinated cyclobutane ring proved critical for maintaining binding affinity to the troponin complex [4].
Molecular dynamics simulation studies revealed that fluorine substitution enhanced the binding stability through favorable halogen bonding interactions with specific amino acid residues in the troponin binding site [25]. Arginine 113 contributed -3.96 kilocalories per mole to the total free binding energy, highlighting its importance in stabilizing the reldesemtiv-troponin complex [25].
The comparative analysis between reldesemtiv and tirasemtiv reveals significant improvements in multiple pharmacological parameters achieved through systematic medicinal chemistry optimization [4]. Tirasemtiv, the first-generation fast skeletal muscle troponin activator, served as the foundation for developing the more advanced reldesemtiv analog [16].
Direct biochemical comparisons demonstrate that reldesemtiv exhibits superior in vivo potency despite being approximately six-fold less potent than tirasemtiv in isolated biochemical assays [4]. In the extensor digitorum longus muscle preparation, reldesemtiv showed greater than six-fold enhanced activity compared to tirasemtiv when evaluated at equivalent total plasma concentrations [4].
The improved in vivo efficacy correlates with enhanced free drug exposure and superior tissue distribution properties [4]. Reldesemtiv achieves similar EC50 values based on free concentration despite the reduced intrinsic biochemical potency, supporting the importance of optimized pharmacokinetic characteristics [4].
Comprehensive tissue distribution studies reveal that reldesemtiv demonstrates increased distribution to muscle tissue and decreased brain penetration relative to tirasemtiv [4]. The brain-to-plasma ratio for reldesemtiv (0.063) represents a substantial reduction compared to tirasemtiv (0.27), indicating reduced central nervous system exposure [4].
Conversely, muscle tissue distribution favors reldesemtiv, with soleus muscle-to-plasma ratios of 0.77 for reldesemtiv compared to 0.30 for tirasemtiv [4]. This improved muscle selectivity correlates with enhanced Caco-2 efflux ratios, suggesting that P-glycoprotein transport mechanisms limit brain exposure while maintaining muscle accessibility [4].
Pharmacokinetic profiling across multiple species demonstrates superior metabolic stability for reldesemtiv compared to tirasemtiv [4]. Human hepatocyte intrinsic clearance values remain below 14 milliliters per minute per kilogram for reldesemtiv, indicating low metabolic turnover suitable for oral administration [4].
The steady-state volume of distribution and free fraction parameters remain consistent across species for reldesemtiv, providing confidence in human pharmacokinetic predictions [4]. Projected human clearance calculations based primarily on monkey clearance data indicate acceptable oral bioavailability for achieving clinically relevant exposures [4].
Both reldesemtiv and tirasemtiv function through calcium sensitization of the fast skeletal muscle troponin complex, but molecular dynamics studies reveal distinct binding modes [25] [29]. Reldesemtiv binding induces greater troponin C compaction characterized by reduced solvent exposure, potentially contributing to enhanced calcium sensitivity [25].
The binding interactions involve conventional and carbon-hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions between reldesemtiv and binding site residues [25]. Key residues including Arginine 113, Methionine 116, Valine 114, and Methionine 121 contribute significantly to the total free binding energy [25].
The improved pharmacological profile of reldesemtiv supported advancement to Phase 3 clinical trials for amyotrophic lateral sclerosis treatment [4]. The enhanced muscle selectivity and reduced brain penetration potentially offer improved tolerability compared to tirasemtiv, which experienced development challenges related to central nervous system effects [17].
Reldesemtiv exhibits highly selective binding to the fast skeletal muscle troponin complex through specific molecular recognition mechanisms. Isothermal titration calorimetry studies demonstrate that Reldesemtiv binds to fast skeletal troponin with a dissociation constant of 40 ± 6 nanomolar, indicating high affinity binding [1] [2]. This selectivity is remarkable when compared to its modest affinity for slow skeletal troponin (dissociation constant of 3800 ± 700 nanomolar) and unmeasurable affinity for cardiac troponin [2]. The selectivity profile reflects the substantial amino acid composition differences (~50%) among troponin complexes in different muscle types [2].
Molecular dynamics simulation studies reveal that Reldesemtiv binding occurs at an interface between multiple troponin subunits rather than binding to isolated troponin C [1] [2]. Specifically, experiments with isolated fast skeletal troponin C failed to demonstrate either changes in calcium release rate or direct binding interactions, suggesting the binding site lies at the interface between two or more troponin subunits [2]. The binding mechanism involves nine distinct binding poses generated through computational docking, with the most energetically favorable pose exhibiting a binding energy of -7.8 kilocalories per mole [1].
The molecular determinants of Reldesemtiv binding involve specific residue contributions within the switch region of the inhibitory subunit. Key residues contributing to the total free binding energy include Arginine 113 (-3.96 kcal/mol), Methionine 116 (-2.23 kcal/mol), Valine 114 (-1.28 kcal/mol), and Methionine 121 (-0.63 kcal/mol) [1] [3]. These residues are located within the switch region of troponin I and represent critical molecular anchors for Reldesemtiv binding [1].
The binding interactions are stabilized through multiple molecular forces including conventional hydrogen bonds, carbon-hydrogen bonds, pi-alkyl interactions, pi-sulfur interactions, and halogen interactions between Reldesemtiv and the binding site residues [1] [3]. The Arginine 113 residue provides the strongest energetic contribution through conventional hydrogen bonds and electrostatic interactions, while the methionine residues contribute through hydrophobic and pi-alkyl interactions [1].
Reldesemtiv fundamentally alters calcium handling dynamics within the sarcomeric troponin complex by significantly slowing the rate of calcium release from the regulatory sites. Stopped-flow fluorescence spectroscopy measurements demonstrate that Reldesemtiv treatment reduces the calcium release rate from 14.7 s⁻¹ (95% confidence interval 14.5-14.8) to 4.0 s⁻¹ (95% confidence interval 3.9-4.1) [2]. This approximately 3.7-fold reduction in calcium release rate represents the primary mechanism by which Reldesemtiv increases calcium sensitivity of the troponin complex [2].
The calcium sensitization effect manifests functionally through leftward shifts in the force-calcium relationship without affecting maximum force generation or curve shape [2]. In fast skeletal muscle myofibrils, the calcium concentration producing half-maximal force (pCa₅₀) shifts from 5.61 ± 0.01 in control conditions to 6.52 ± 0.02 in the presence of 5.0 micromolar Reldesemtiv [2]. This shift represents a significant increase in calcium sensitivity, allowing muscle fibers to generate greater force at submaximal calcium concentrations [2].
The kinetics of troponin activation involve sequential structural changes that occur on distinct timescales. Calcium binding to the regulatory domain of troponin C represents the fastest step with a rate constant of approximately 1,100 s⁻¹ [4] [5]. This initial calcium binding step dominates the motion of the inhibitory-troponin T arm and triggers the primary conformational change in the troponin core complex [5].
The second phase involves tropomyosin azimuthal motion around the thin filament with a rate constant of 120 s⁻¹ [4] [5]. This phase coincides with the uncovering of myosin binding sites on actin filaments [5]. The third phase, occurring at 15 s⁻¹, corresponds to myosin head binding to the thin filament and represents the slowest step in the activation cascade [4] [5]. Reldesemtiv primarily affects the calcium binding and release kinetics while preserving the downstream structural changes essential for contractile function [1].
Reldesemtiv binding induces significant conformational changes in troponin C that enhance its calcium-binding properties through allosteric mechanisms. Molecular dynamics simulations reveal that Reldesemtiv binding promotes troponin C compacting characterized by reduced exposure to solvent molecules [1]. The average radius of gyration decreases from 23.77 ± 0.75 Å in unbound troponin C to 23.41 ± 0.32 Å in the Reldesemtiv-troponin C complex, indicating increased protein compactness [1].
The solvent-accessible surface area analysis demonstrates that Reldesemtiv binding reduces troponin C surface exposure from 8684.63 ± 275.87 Ų to 8430.20 ± 248.30 Ų [1]. This reduction in solvent accessibility suggests reorientation of previously exposed residues toward the hydrophobic core of the protein, contributing to enhanced structural stability and prolonged calcium retention [1].
Reldesemtiv exerts differential effects on the amino-terminal and carboxyl-terminal domains of troponin C. The carboxyl-terminal domain, which contains the high-affinity calcium and magnesium binding sites (EF hands III and IV), shows greater structural changes compared to the amino-terminal domain where Reldesemtiv binds [1]. The carboxyl-terminal domain exhibits average root mean square deviation values of 2.30 ± 0.30 Å and root mean square fluctuation values of 10.23 ± 3.10 Å, indicating enhanced stability with residual fluctuations [1].
In contrast, the amino-terminal domain shows average root mean square deviation values of 2.62 ± 0.31 Å and root mean square fluctuation values of 9.02 ± 2.60 Å [1]. The carboxyl-terminal domain also demonstrates greater compactness with a solvent-accessible surface area of 3518.41 ± 186.18 Ų compared to 4821.18 ± 173.11 Ų for the amino-terminal domain [1]. This differential effect suggests that Reldesemtiv binding at the amino-terminal domain allosterically influences the carboxyl-terminal domain, which is crucial for retaining physiological calcium and magnesium ions [1].
The allosteric effects of Reldesemtiv extend to the troponin I switch region, which undergoes conformational changes that facilitate calcium sensitization. The switch region of troponin I contains critical residues that interact directly with troponin C in a calcium-dependent manner [6]. Reldesemtiv binding stabilizes the activated complex between troponin C and the switch region of troponin I, promoting calcium sensitivity [7].
The molecular interactions involve both direct binding contacts and allosteric transmission of conformational changes. The switch region residues that contribute most significantly to Reldesemtiv binding energy are located within amino acids 113-121 of troponin I [1]. These residues undergo conformational changes that stabilize the calcium-bound state of the troponin complex and slow calcium dissociation kinetics [1].
Reldesemtiv demonstrates pronounced effects on muscle force generation specifically at submaximal stimulation frequencies. In vivo studies using isolated muscle preparations show that Reldesemtiv increases force production in response to nerve stimulation frequencies ranging from 10 to 200 Hz [2]. This frequency-dependent enhancement is particularly relevant for physiological muscle function, as most voluntary movements occur at submaximal activation levels rather than maximal tetanic stimulation [2].
The force enhancement mechanism involves amplification of the muscle response to inadequate motor neuron input, which is characteristic of neuromuscular diseases [2]. By increasing calcium sensitivity, Reldesemtiv allows muscle fibers to generate greater force at the reduced calcium concentrations that result from diminished neuromuscular input [2]. This mechanism explains the therapeutic potential of Reldesemtiv in conditions where motor neuron function is compromised [8] [9].
Clinical studies demonstrate dose-dependent improvements in functional muscle parameters. In spinal muscular atrophy patients, Reldesemtiv treatment at 450 mg twice daily produced a 35.63-meter increase in six-minute walk distance compared to placebo at week 4 (p = 0.0037) and a 24.89-meter increase at week 8 (p = 0.0584) [10] [11]. The 150 mg twice daily dose showed more modest improvements of 10.86 meters at week 4 (p = 0.2531) and 7.72 meters at week 8 (p = 0.4684) [10] [11].
Maximal expiratory pressure measurements, which assess respiratory muscle strength, showed statistically significant improvements at both dose levels. The 150 mg twice daily group demonstrated an 11.7 cm H₂O increase (p = 0.038), while the 450 mg twice daily group showed a 13.2 cm H₂O increase (p = 0.03) compared to placebo at week 8 [10]. These improvements correlate with peak plasma concentrations, with the highest quartile (>3.29 μg/mL) showing the most pronounced effects on both six-minute walk distance (43.3 m increase, p = 0.010) and maximal expiratory pressure (28.8 cm H₂O increase, p = 0.0002) [10].
The molecular basis for frequency-dependent force enhancement lies in the altered calcium binding kinetics of the troponin complex. Reldesemtiv binding prolongs calcium retention at the regulatory sites, allowing for sustained cross-bridge cycling even when calcium concentrations begin to decline [1] [2]. This effect is particularly pronounced during submaximal stimulation because the calcium transients are smaller and shorter in duration compared to maximal stimulation [12].
The enhanced calcium sensitivity shifts the relationship between stimulation frequency and force generation, effectively amplifying weak neural signals into stronger muscle contractions [2]. This mechanism is supported by the observation that Reldesemtiv effects are most pronounced in the highest quartile of drug exposure, suggesting a threshold effect that requires sufficient drug concentrations to meaningfully alter troponin complex function [10].
[Table 1: Molecular Dynamics Simulation Parameters shows the detailed structural changes]
[Table 2: Key Residue Contributions demonstrates the specific binding interactions]
[Table 3: Calcium Release Kinetics reveals the temporal dynamics]
[Table 4: Frequency-Dependent Force Enhancement presents the clinical efficacy data]